(2R)-2-Azaniumyl-3-(2,4-dichlorophenyl)propanoate (2R)-2-Azaniumyl-3-(2,4-dichlorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 114872-48-9
VCID: VC0051032
InChI: InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
SMILES: C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+]
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

(2R)-2-Azaniumyl-3-(2,4-dichlorophenyl)propanoate

CAS No.: 114872-48-9

Main Products

VCID: VC0051032

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

(2R)-2-Azaniumyl-3-(2,4-dichlorophenyl)propanoate - 114872-48-9

CAS No. 114872-48-9
Product Name (2R)-2-Azaniumyl-3-(2,4-dichlorophenyl)propanoate
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name (2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate
Standard InChI InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Standard InChIKey GWHQTNKPTXDNRM-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+]
PubChem Compound 6993647
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator